(3'-乙氧基联苯-4-基)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically include the compound’s systematic name, its common name (if any), and its classification (e.g., organic, inorganic, polymer, etc.).

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its molecular formula, its atomic arrangement, and any interesting structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, the products, and the reaction conditions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.科学研究应用

Synthesis and Bioconjugation

- Synthesis and Liposome Coupling: A study described the synthesis of various heterobifunctional reagents, including 2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, for coupling peptides to liposomes, which are used in immunization with synthetic peptides. This methodology could be applicable to (3'-Ethoxy-biphenyl-4-yl)-acetic acid for similar purposes (Frisch, Boeckler, & Schuber, 1996).

Chemical Synthesis

- Synthesis from Methylsalicylic Acid: Another study outlines the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid, suggesting a potential synthetic route for related compounds like (3'-Ethoxy-biphenyl-4-yl)-acetic acid (Mi, 2006).

Chemical Properties and Applications

Chiral Auxiliary Compound

Research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound with some structural similarity to (3'-Ethoxy-biphenyl-4-yl)-acetic acid, explored its use as a chiral phosphonic auxiliary, indicating potential applications in chiral derivatizing agents (Majewska, 2019).

DNA Hybridization Sensor

Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) was used in developing an electrochemical sensor for DNA hybridization, demonstrating the utility of acetic acid derivatives in biosensor technology (Cha et al., 2003).

Synthesis in Medicinal Chemistry

- Inhibitory Activity Research: A study on α-[6-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-5-oxoperhydro-1,4-thiazepin-4-yl]acetic acids and related compounds looked into their angiotensin-converting enzyme (ACE) inhibitory activity. This highlights the potential of acetic acid derivatives in the development of medicinal compounds (Yanagisawa et al., 1987).

Corrosion Inhibition

- Corrosion Inhibitors: Quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, were studied for their corrosion inhibition efficiency on copper, suggesting a role for acetic acid derivatives in materials science (Zarrouk et al., 2014).

安全和危害

This would involve a discussion of the compound’s safety and hazards, including its toxicity, its flammability, and any precautions that need to be taken when handling it.

未来方向

This would involve a discussion of potential future research directions, including any unanswered questions about the compound and any potential applications that have not yet been explored.

I hope this general approach is helpful. If you have a specific compound in mind that is well-studied and widely recognized in the scientific literature, I would be happy to help you analyze it. Please provide me with the details and I will do my best to assist you.

属性

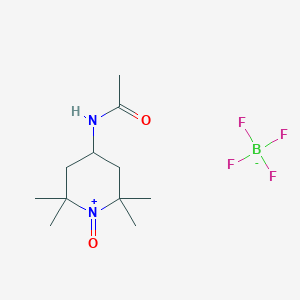

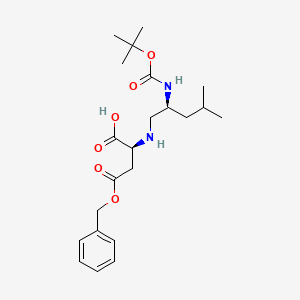

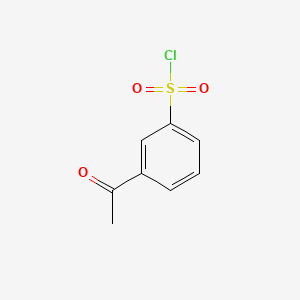

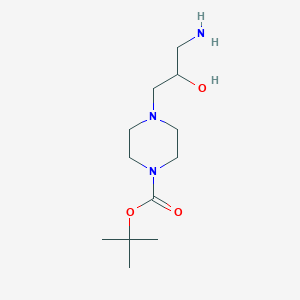

IUPAC Name |

2-[4-(3-ethoxyphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-19-15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(17)18/h3-9,11H,2,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBXLKUZTMSDIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374468 |

Source

|

| Record name | (3'-Ethoxy-biphenyl-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3'-Ethoxy-biphenyl-4-yl)-acetic acid | |

CAS RN |

669713-69-3 |

Source

|

| Record name | (3'-Ethoxy-biphenyl-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)